molecular formula C11H11NO2 B13985777 but-3-yn-2-yl N-phenylcarbamate CAS No. 7342-74-7

but-3-yn-2-yl N-phenylcarbamate

Cat. No.: B13985777
CAS No.: 7342-74-7
M. Wt: 189.21 g/mol
InChI Key: YWDLXXIEHANDLB-UHFFFAOYSA-N
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Description

But-3-yn-2-yl N-phenylcarbamate is an organic compound with the molecular formula C11H11NO2. It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–N–) attached to a but-3-yn-2-yl group and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-3-yn-2-yl N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of but-3-yn-2-ol with phenyl isocyanate in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which react with but-3-yn-2-ol to form the carbamate. This reaction often requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

But-3-yn-2-yl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

But-3-yn-2-yl N-phenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of but-3-yn-2-yl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

But-3-yn-2-yl N-phenylcarbamate is unique due to the presence of the but-3-yn-2-yl group, which imparts specific reactivity and properties. This group allows for unique interactions and reactions that are not possible with other carbamate derivatives .

Properties

CAS No.

7342-74-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

but-3-yn-2-yl N-phenylcarbamate

InChI

InChI=1S/C11H11NO2/c1-3-9(2)14-11(13)12-10-7-5-4-6-8-10/h1,4-9H,2H3,(H,12,13)

InChI Key

YWDLXXIEHANDLB-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

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